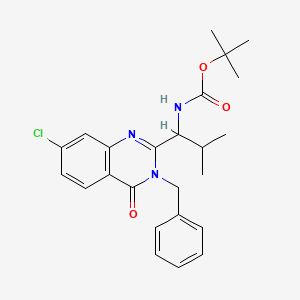

![molecular formula C24H27ClN8O2 B12106748 1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)

1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-[4-[(5-Cloro-4-pirazolo[1,5-a]piridin-3-ilpirimidin-2-il)amino]-3,5-dimetilpirazolo-1-il]piperidin-1-il]-2-hidroxipropano-1-ona es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirazolo[1,5-a]piridina. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales, particularmente en el campo de la química medicinal .

Métodos De Preparación

La síntesis de 1-[4-[4-[(5-Cloro-4-pirazolo[1,5-a]piridin-3-ilpirimidin-2-il)amino]-3,5-dimetilpirazolo-1-il]piperidin-1-il]-2-hidroxipropano-1-ona implica múltiples pasos, comenzando con la preparación del núcleo de pirazolo[1,5-a]piridina. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de pirazolo[1,5-a]piridina: Esto se logra mediante la ciclización de precursores apropiados bajo condiciones específicas, como el uso de yodo y difenilhidrazona.

Funcionalización del núcleo: La estructura del núcleo se funcionaliza luego con varios sustituyentes, incluidos los grupos cloro y amino, mediante reacciones como halogenación y aminación.

Acoplamiento con piperidina e hidroxipropanona: Los pasos finales implican acoplar la pirazolo[1,5-a]piridina funcionalizada con piperidina e hidroxipropanona en condiciones adecuadas para obtener el compuesto objetivo.

Análisis De Reacciones Químicas

1-[4-[4-[(5-Cloro-4-pirazolo[1,5-a]piridin-3-ilpirimidin-2-il)amino]-3,5-dimetilpirazolo-1-il]piperidin-1-il]-2-hidroxipropano-1-ona experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

1-[4-[4-[(5-Cloro-4-pirazolo[1,5-a]piridin-3-ilpirimidin-2-il)amino]-3,5-dimetilpirazolo-1-il]piperidin-1-il]-2-hidroxipropano-1-ona tiene varias aplicaciones de investigación científica:

Estudios Biológicos: Se utiliza en ensayos biológicos para investigar sus actividades citotóxicas contra varias líneas celulares de cáncer, incluidas MCF-7, HCT-116 y HepG-2.

Biología Química: El compuesto se emplea en investigación de biología química para estudiar sus interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.

Mecanismo De Acción

El mecanismo de acción de 1-[4-[4-[(5-Cloro-4-pirazolo[1,5-a]piridin-3-ilpirimidin-2-il)amino]-3,5-dimetilpirazolo-1-il]piperidin-1-il]-2-hidroxipropano-1-ona implica la inhibición de CDK2, un regulador clave del ciclo celular. Al unirse al sitio activo de CDK2, el compuesto evita la fosforilación de las proteínas diana, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

1-[4-[4-[(5-Cloro-4-pirazolo[1,5-a]piridin-3-ilpirimidin-2-il)amino]-3,5-dimetilpirazolo-1-il]piperidin-1-il]-2-hidroxipropano-1-ona se puede comparar con otros derivados de pirazolo[1,5-a]piridina, tales como:

Pirazolo[3,4-d]pirimidina: Este compuesto también exhibe actividad inhibitoria de CDK2, pero difiere en su estructura central y sustituyentes.

Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro inhibidor de CDK2 con un sistema de anillo fusionado diferente, que ofrece distintas actividades biológicas.

Derivados de tioglucósido: Estos compuestos han sido diseñados como inhibidores de CDK2 con características estructurales y propiedades biológicas únicas.

Propiedades

IUPAC Name |

1-[4-[4-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN8O2/c1-14-21(15(2)33(30-14)17-7-10-31(11-8-17)23(35)16(3)34)28-24-26-13-19(25)22(29-24)18-12-27-32-9-5-4-6-20(18)32/h4-6,9,12-13,16-17,34H,7-8,10-11H2,1-3H3,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKWAHCUWGHBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCN(CC2)C(=O)C(C)O)C)NC3=NC=C(C(=N3)C4=C5C=CC=CN5N=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)

![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)

![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)

![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)

![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)

![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)